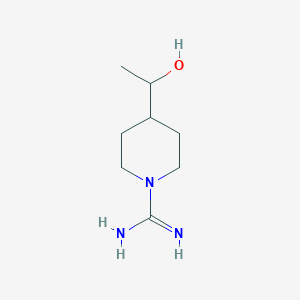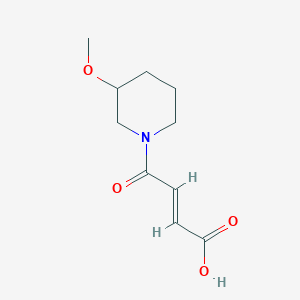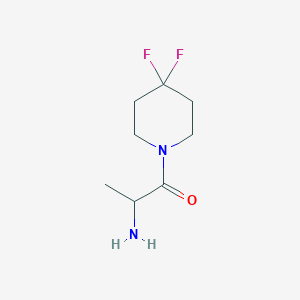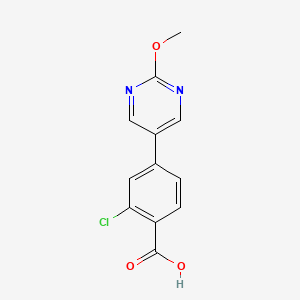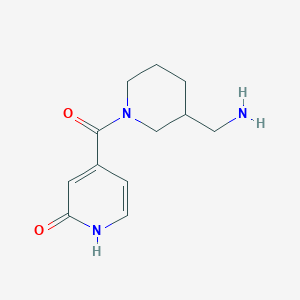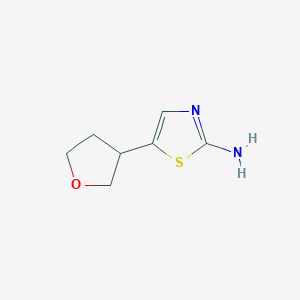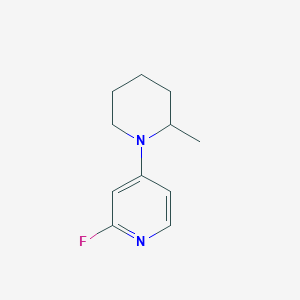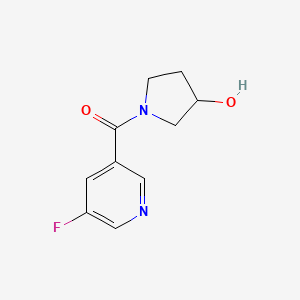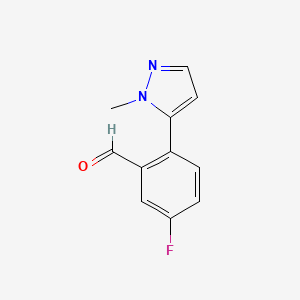![molecular formula C10H21Cl2FN2O2S B1531767 4-フルオロ-4-[(ピペラジン-1-イル)メチル]-1λ<sup>6</sup>-チアン-1,1-ジオン二塩酸塩 CAS No. 2098023-34-6](/img/structure/B1531767.png)
4-フルオロ-4-[(ピペラジン-1-イル)メチル]-1λ6-チアン-1,1-ジオン二塩酸塩
説明
4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride, also known as 4F-PDMP, is a synthetic compound that has recently been investigated for its potential applications in scientific research. It is a derivative of the piperazine class of compounds and is structurally related to the drug mephedrone. 4F-PDMP is an important compound in the field of neuroscience and has been studied for its ability to modulate the activity of various neurotransmitters and receptors in the brain.
科学的研究の応用
抗菌活性
この化合物は強力な抗菌性を有することが示されています。 特に、病院環境に一般的に存在する細菌病原体に有効であり、新しい抗菌剤の開発において貴重な資産となっています .
抗腫瘍活性
ピペラジンアナログは、問題の化合物のようないくつかの腫瘍に対して強力な抗増殖活性を示し、結腸癌、前立腺癌、乳癌、肺癌、白血病などがあります。 これらの化合物は、小動物モデルにおける実験的腫瘍の抑制および除去にも成功しています .
薬理学的特性
この化合物の薬理学的特性は、抗菌活性と食細胞への蓄積能力を含めて評価されています。 これは、特に細胞内感染症の治療にどのように使用できるかを理解するために重要です .
誘導体の合成
ピペラジン部分を含むフルオロキノロン誘導体の合成に関する研究が進行中です。 これらの誘導体は、ヒト細胞株を用いて抗腫瘍剤としての可能性について研究されています .
分子モデリング
ピペラジンアナログと生物学的標的との相互作用を理解するために、分子モデリング研究が行われています。 これは、活性和特異性の向上した化合物を設計するのに役立ちます .
創薬
この化合物は、癌治療に使用されるオラパリブなどの他の重要な医薬品を調製するためのプロセスにも関与しています。 このような合成におけるその役割を理解することは、これらの薬物の製造方法の改善につながる可能性があります .
作用機序
Target of Action
Compounds with similar structures, such as those containing a 4-fluorobenzylpiperazine moiety, have been found to inhibit tyrosinase . Tyrosinase is a type 3 copper-containing enzyme distributed in bacteria, fungi, plants, and animals .
Mode of Action
Similar compounds have been found to inhibit tyrosinase competitively . This suggests that 4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride may bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.
Biochemical Pathways
Tyrosinase, the potential target of 4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride, plays a crucial role in melanogenesis, catalyzing a multi-step conversion of mono- or di-phenolic compounds (e.g., L-Tyrosine, L-DOPA) to give eumelanin and pheomelanin . Therefore, the inhibition of tyrosinase can affect these biochemical pathways, potentially leading to a decrease in melanin production.
Result of Action
Similar compounds have been found to exert antimelanogenic effects on cells . This suggests that 4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride may also have potential antimelanogenic effects.
生化学分析
Biochemical Properties
4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as tyrosinase, where it acts as a competitive inhibitor . This interaction inhibits the enzyme’s activity, thereby affecting the biochemical pathways involving tyrosinase. Additionally, 4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride has been shown to bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of 4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the activity of efflux transporters in cells, leading to changes in intracellular accumulation of certain compounds . This modulation can impact cell signaling pathways and gene expression, ultimately influencing cellular metabolism and function.
Molecular Mechanism
At the molecular level, 4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of tyrosinase by binding to the enzyme’s active site, preventing substrate access and subsequent enzymatic activity . Additionally, it has been shown to interact with other proteins and enzymes, leading to inhibition or activation of their functions. These interactions can result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride have been observed to change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to reduced efficacy over time . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, although the extent of these effects may diminish with prolonged exposure.
Dosage Effects in Animal Models
The effects of 4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as modulation of cellular processes and inhibition of specific enzymes . At higher doses, toxic or adverse effects may be observed, including disruption of cellular function and potential toxicity. Threshold effects have been identified, indicating the importance of dosage optimization in experimental settings.
Metabolic Pathways
4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interactions with specific enzymes can alter the metabolic pathways, leading to changes in the production and utilization of metabolites. These effects can have significant implications for cellular metabolism and overall biochemical processes.
Transport and Distribution
The transport and distribution of 4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall efficacy and function. Understanding the transport mechanisms is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of 4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
4-fluoro-4-(piperazin-1-ylmethyl)thiane 1,1-dioxide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2S.2ClH/c11-10(1-7-16(14,15)8-2-10)9-13-5-3-12-4-6-13;;/h12H,1-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLLNNYZSDJMPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CN2CCNCC2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



